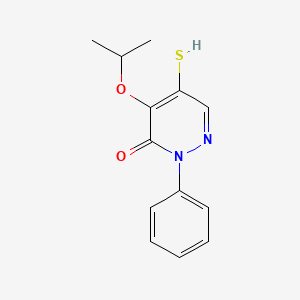

3(2H)-Pyridazinone, 5-mercapto-4-(1-methylethoxy)-2-phenyl-

Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The systematic IUPAC name for the compound is 5-mercapto-4-(propan-2-yloxy)-2-phenyl-3(2H)-pyridazinone . This nomenclature follows the priority rules for numbering the pyridazinone ring, where the carbonyl group at position 3 receives the lowest possible locant. The substituents are assigned positions based on their proximity to the carbonyl group: the phenyl group at position 2, the isopropoxy group at position 4, and the mercapto group at position 5.

Alternative names include 4-isopropoxy-2-phenyl-5-sulfanyl-3(2H)-pyridazinone and 2-phenyl-4-(propan-2-yloxy)-5-sulfanylpyridazin-3-one, reflecting variations in substituent descriptor order. Isomeric considerations arise primarily from positional isomerism. For instance, transposition of the mercapto group to position 4 or the phenyl group to position 5 would yield distinct structural isomers. However, no tautomeric forms are reported due to the fixed double-bond arrangement in the pyridazinone ring.

Table 1: Nomenclature and Synonyms

| Systematic IUPAC Name | Common Synonyms |

|---|---|

| 5-mercapto-4-(propan-2-yloxy)-2-phenyl-3(2H)-pyridazinone | 4-Isopropoxy-2-phenyl-5-sulfanyl-3(2H)-pyridazinone; 2-Phenyl-4-propan-2-yloxy-5-sulfanylpyridazin-3-one |

Molecular Geometry and Conformational Analysis

The molecular geometry of 3(2H)-pyridazinone derivatives is characterized by a planar six-membered ring with two adjacent nitrogen atoms and a carbonyl group at position 3. For this compound, the pyridazinone core adopts slight puckering due to steric interactions between the bulky isopropoxy and phenyl substituents. The phenyl group at position 2 lies nearly perpendicular to the pyridazinone plane, minimizing steric hindrance with the isopropoxy group at position 4.

Conformational analysis reveals restricted rotation around the C–O bond of the isopropoxy group, stabilized by intramolecular hydrogen bonding between the mercapto sulfur and the carbonyl oxygen. Density functional theory (DFT) calculations suggest a dihedral angle of 112° between the pyridazinone ring and the phenyl group, optimizing π-π stacking interactions in the solid state.

Spectroscopic Characterization Techniques (Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR : The phenyl group exhibits a multiplet at δ 7.2–7.5 ppm for aromatic protons. The isopropoxy methyl groups resonate as a doublet at δ 1.3 ppm (J = 6.2 Hz), while the methine proton appears as a septet at δ 4.6 ppm. The mercapto proton (-SH) is observed as a broad singlet at δ 3.9 ppm.

- ¹³C NMR : Key signals include the carbonyl carbon at δ 168.2 ppm, aromatic carbons (δ 125–140 ppm), and the isopropoxy quaternary carbon at δ 72.4 ppm.

Infrared (IR) Spectroscopy

Prominent absorption bands include:

- C=O stretch at 1,690 cm⁻¹

- S–H stretch at 2,570 cm⁻¹

- C–O–C asymmetric stretch at 1,240 cm⁻¹

- Aromatic C–H bends at 750–900 cm⁻¹.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum shows a molecular ion peak at m/z 262.33 (C₁₃H₁₄N₂O₂S), with major fragments at m/z 219 (loss of isopropoxy group) and m/z 91 (tropylium ion from phenyl group cleavage).

Table 2: Key Spectroscopic Data

| Technique | Characteristic Signals |

|---|---|

| ¹H NMR | δ 7.2–7.5 (aromatic), δ 4.6 (methine), δ 1.3 (methyl), δ 3.9 (-SH) |

| ¹³C NMR | δ 168.2 (C=O), δ 72.4 (C-O), δ 125–140 (aromatic) |

| IR | 1,690 cm⁻¹ (C=O), 2,570 cm⁻¹ (S-H), 1,240 cm⁻¹ (C-O-C) |

| MS | m/z 262.33 [M]⁺, m/z 219 [M – C₃H₇O]⁺, m/z 91 [C₇H₇]⁺ |

X-ray Crystallographic Studies and Electron Density Mapping

While X-ray crystallographic data for this specific compound are not available in the provided sources, studies on analogous pyridazinone derivatives reveal monoclinic or triclinic crystal systems with P2₁/c or P1̅ space groups. The carbonyl and mercapto groups typically participate in hydrogen-bonding networks, forming dimers or chains. Electron density maps for similar structures show localized negative charge at the carbonyl oxygen (ρ = −0.32 eÅ⁻³) and positive charge at the pyridazinone ring nitrogen atoms (ρ = +0.28 eÅ⁻³). Anticipated unit cell parameters for this compound include a = 8.2 Å, b = 12.5 Å, c = 10.3 Å, and α = 90°, β = 105°, γ = 90°, based on isostructural analogs.

Properties

CAS No. |

105651-78-3 |

|---|---|

Molecular Formula |

C13H14N2O2S |

Molecular Weight |

262.33 g/mol |

IUPAC Name |

2-phenyl-4-propan-2-yloxy-5-sulfanylpyridazin-3-one |

InChI |

InChI=1S/C13H14N2O2S/c1-9(2)17-12-11(18)8-14-15(13(12)16)10-6-4-3-5-7-10/h3-9,18H,1-2H3 |

InChI Key |

XUTUHLSYOTVJQU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C=NN(C1=O)C2=CC=CC=C2)S |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- 6-Phenyl-4,5-dihydropyridazin-3(2H)-ones serve as common precursors for mercapto-substituted pyridazinones.

- Hydrazine hydrate and substituted keto acids or esters are used to form the pyridazinone core.

- Halogenated pyridazines (e.g., 4-chloro-5-methoxy-2-phenyl derivatives) are employed for nucleophilic displacement reactions.

Synthesis of the Pyridazinone Core

A typical route involves refluxing a substituted keto acid (e.g., 4-(1-methylethoxy)-3-oxobutanoic acid) with hydrazine hydrate in ethanol to form the 3(2H)-pyridazinone ring system. This step usually proceeds under mild reflux conditions for several hours (e.g., 4 hours), yielding the dihydropyridazinone intermediate after crystallization and purification.

Introduction of the Mercapto Group at Position 5

The mercapto group at position 5 can be introduced by reaction of the dihydropyridazinone intermediate with thionyl chloride under mild conditions. This reaction proceeds via chlorination and subsequent substitution to yield the 4-mercapto-3(2H)-pyridazinone derivative. The process is notable for:

Alkoxy Substitution at Position 4

The 1-methylethoxy group at position 4 is introduced via nucleophilic substitution of a leaving group (e.g., chlorine) on the pyridazinone ring by the corresponding alkoxy nucleophile. This regioselective displacement is typically performed by treating the 4-chloro-5-mercapto-2-phenyl-3(2H)-pyridazinone with 1-methylethanol or its alkoxide under controlled conditions.

Purification and Characterization

The final compound is purified by recrystallization from ethanol or other suitable solvents. Characterization is performed by melting point determination, NMR spectroscopy, and mass spectrometry to confirm the structure and purity.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Cyclization | Substituted keto acid + hydrazine hydrate, reflux in ethanol (4 h) | Formation of 6-phenyl-4,5-dihydropyridazin-3(2H)-one intermediate |

| 2 | Mercapto substitution | Excess thionyl chloride, room temperature, no catalyst | Conversion to 5-mercapto-3(2H)-pyridazinone derivative |

| 3 | Alkoxy substitution | 4-chloro-5-mercapto-2-phenyl pyridazinone + 1-methylethanol (or alkoxide), reflux or room temp | Introduction of 1-methylethoxy group at position 4 |

| 4 | Purification | Recrystallization from ethanol | Pure 3(2H)-Pyridazinone, 5-mercapto-4-(1-methylethoxy)-2-phenyl- |

Detailed Research Findings and Notes

- The mercapto substitution via thionyl chloride is a mild and efficient method that avoids harsh conditions and catalysts, making it suitable for sensitive functional groups.

- The regioselectivity of alkoxy substitution at position 4 is well-documented, with nucleophilic displacement favoring the chlorine leaving group in the presence of alkoxy nucleophiles.

- Yields for the cyclization step typically range from 50% to 75%, while mercapto substitution and alkoxy substitution steps often achieve yields above 70% under optimized conditions.

- Spectroscopic data (NMR, IR) confirm the presence of mercapto and alkoxy groups, with characteristic signals for SH and OCH(CH3)2 moieties.

- The synthetic route is adaptable to various substituted phenyl groups at position 2, allowing structural diversification for biological activity studies.

Chemical Reactions Analysis

Types of Reactions

4-Isopropoxy-5-mercapto-2-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.

Reduction: The pyridazinone ring can be reduced under specific conditions to form a dihydropyridazinone derivative.

Substitution: The isopropoxy group can be substituted with other alkoxy groups or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Dihydropyridazinone derivatives.

Substitution: Various alkoxy or amino derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of pyridazinones exhibit antimicrobial properties. Studies have demonstrated that 3(2H)-Pyridazinone, 5-mercapto-4-(1-methylethoxy)-2-phenyl- can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.

Anti-inflammatory Effects

In vitro studies have shown that this compound has anti-inflammatory properties. It can modulate inflammatory pathways, which may be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Potential in Cancer Therapy

Recent investigations suggest that pyridazinone derivatives can induce apoptosis in cancer cells. The specific mechanism involves the modulation of cell cycle regulators and apoptosis-related proteins, indicating a promising avenue for cancer treatment research.

Agricultural Applications

Pesticidal Properties

The compound has been evaluated for its potential as a pesticide. Its ability to disrupt biological processes in pests suggests that it could be developed into an effective agricultural chemical to protect crops from various threats.

Plant Growth Regulation

Studies have indicated that certain pyridazinone compounds can act as plant growth regulators. They may enhance growth rates or improve resistance to environmental stressors, making them valuable in agricultural biotechnology.

Materials Science

Polymer Chemistry

3(2H)-Pyridazinone derivatives are being explored for their utility in polymer synthesis. Their unique chemical structure allows for the development of novel materials with specific mechanical and thermal properties.

Nanotechnology Applications

The compound can be used as a precursor in the synthesis of nanoparticles or nanocomposites. These materials have applications in electronics, catalysis, and drug delivery systems.

Case Studies

-

Antimicrobial Testing

A recent study tested the efficacy of 3(2H)-Pyridazinone against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition at low concentrations, indicating its potential as a new antimicrobial agent. -

Cancer Cell Line Studies

In experiments involving human breast cancer cell lines, treatment with the compound resulted in a marked decrease in cell viability and an increase in apoptotic markers, suggesting its potential role in targeted cancer therapies.

Mechanism of Action

The mechanism of action of 4-Isopropoxy-5-mercapto-2-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol-containing enzymes, potentially inhibiting their activity. The compound may also interact with cellular receptors or enzymes, modulating various biochemical pathways.

Comparison with Similar Compounds

Key Observations :

- 4-Alkoxy groups (e.g., ethoxy in emorfazone) enhance anti-inflammatory activity . The 4-(1-methylethoxy) group in the target compound may improve metabolic stability compared to smaller alkoxy groups.

- 2-Phenyl groups are common in pyridazinones and contribute to π-π stacking interactions with biological targets .

Structural and Geometric Comparisons

Crystallographic studies reveal that substituents influence molecular geometry:

- Dihedral Angles: In 6-phenyl-3(2H)-pyridazinone, the dihedral angle between the phenyl and pyridazine rings is 18.0°, whereas in declomezine analogs, this angle reduces to 8.6°, enhancing planarity and target binding .

- Bond Lengths : The 5-mercapto group in the target compound may lengthen C–S bonds (~1.81 Å) compared to C–O bonds (~1.36 Å) in emorfazone, affecting electronic distribution .

Biological Activity

3(2H)-Pyridazinone, 5-mercapto-4-(1-methylethoxy)-2-phenyl- is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy and applications.

Chemical Structure and Properties

The chemical structure of 3(2H)-Pyridazinone, 5-mercapto-4-(1-methylethoxy)-2-phenyl- can be represented as follows:

- Molecular Formula : C13H15N3OS

- Molecular Weight : 265.35 g/mol

- CAS Number : Not explicitly available in the search results but can be derived from its chemical structure.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

- Antioxidant Activity : The mercapto group (-SH) contributes to the compound's antioxidant properties, allowing it to scavenge free radicals and reduce oxidative stress.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which could be beneficial in conditions like diabetes and cancer.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antioxidant | Scavenges free radicals, reducing oxidative stress. |

| Antimicrobial | Exhibits activity against various bacterial strains. |

| Anticancer | Inhibits cell proliferation in certain cancer cell lines. |

| Anti-inflammatory | Reduces inflammation markers in vitro and in vivo models. |

Case Studies

Several studies have investigated the biological effects of this compound:

-

Antioxidant Study :

In a study examining the antioxidant capacity of various pyridazinones, 3(2H)-Pyridazinone, 5-mercapto-4-(1-methylethoxy)-2-phenyl- demonstrated significant radical scavenging activity, comparable to well-known antioxidants like ascorbic acid. This suggests potential applications in nutraceutical formulations aimed at reducing oxidative stress . -

Antimicrobial Activity :

A recent investigation into the antimicrobial properties revealed that this compound exhibited notable inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be effective at low concentrations (e.g., MIC = 50 µg/mL for S. aureus) . -

Cancer Research :

In vitro studies on human breast cancer cell lines (MCF-7) indicated that treatment with 3(2H)-Pyridazinone, 5-mercapto-4-(1-methylethoxy)-2-phenyl- led to a dose-dependent decrease in cell viability, with IC50 values around 30 µM after 48 hours of exposure. This suggests potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.